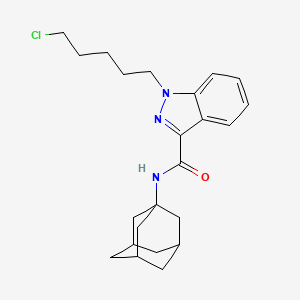
N-((3s,5s,7s)-adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide
Overview
Description
5-chloro AKB48: 5-chloro APINACA , is a synthetic cannabinoid that is structurally categorized as an indazole-based synthetic cannabinoid. It is an analytical reference material primarily used in forensic and research applications . The compound has a molecular formula of C23H30ClN3O and a molecular weight of 400.0 g/mol .
Mechanism of Action
5c-Apinaca, also known as UNII-ZJ7QK7R2SR, ZINC575415306, ZJ7QK7R2SR, or N-((3s,5s,7s)-adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
5c-Apinaca acts as a full agonist with a binding affinity of 1.94 nM at CB1 and 0.266 nM at CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and cognitive functions.
Mode of Action
As an agonist of the CB1 and CB2 receptors, 5c-Apinaca mimics the action of endogenous cannabinoids by binding to these receptors and activating them. This activation leads to a series of intracellular events and changes, resulting in the psychoactive effects often associated with cannabinoids .
Biochemical Pathways
The metabolism of 5c-Apinaca involves several biochemical pathways. The primary metabolic reactions include mono- and dihydroxylation of the adamantyl group and oxidative defluorination at the N-pentyl terminus . These metabolic processes alter the structure of 5c-Apinaca, contributing to its clearance and potency .
Pharmacokinetics
The pharmacokinetics of 5c-Apinaca are characterized by its metabolism in human liver microsomes. The metabolic reactions yield several metabolites, with the predominant metabolic reaction being ester hydrolysis . The overall efficiency for adamantyl oxidation is 17-fold higher than that for oxidative defluorination, showing significant bias in metabolic flux and subsequent metabolite profile compositions .
Result of Action
The activation of CB1 and CB2 receptors by 5c-Apinaca leads to various molecular and cellular effects. These effects are largely dependent on the specific physiological system in which these receptors are expressed. For instance, in the nervous system, activation of these receptors can lead to alterations in mood, pain perception, and other cognitive functions .
Action Environment
The action, efficacy, and stability of 5c-Apinaca can be influenced by various environmental factors. These factors include the concentration of the drug, the presence of other substances, and the physiological state of the individual. For instance, at low 5c-Apinaca concentrations, initial rates were comparable between pathways, but at higher concentrations, adamantyl hydroxylations became less significant due to substrate inhibition .
Biochemical Analysis
Biochemical Properties
5c-Apinaca acts as a reasonably potent agonist for the cannabinoid receptors . It is a full agonist at CB1 and acts as a partial agonist at CB2 . The compound interacts with these receptors, influencing the biochemical reactions within the body .
Cellular Effects
The effects of 5c-Apinaca on cells are primarily due to its interaction with cannabinoid receptors. These receptors are involved in a variety of cellular processes, including cell signaling pathways and gene expression . The influence of 5c-Apinaca on these receptors can therefore have a significant impact on cellular function .
Molecular Mechanism
5c-Apinaca exerts its effects at the molecular level through its interactions with cannabinoid receptors. It acts as an agonist at these receptors, binding to them and activating them . This can lead to changes in gene expression and can influence a variety of molecular processes .
Temporal Effects in Laboratory Settings
The effects of 5c-Apinaca can change over time in laboratory settings. The compound undergoes metabolic processes that can alter its structure and function . These processes can affect the stability of the compound, its degradation over time, and its long-term effects on cellular function .
Metabolic Pathways
5c-Apinaca undergoes metabolic processes in the body that can alter its structure and function . These processes involve various enzymes and can affect metabolic flux and metabolite levels . The primary metabolic reactions of 5c-Apinaca involve the adamantyl group’s mono- and dihydroxylation and the N-pentyl terminus’s oxidative defluorination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro AKB48 involves the reaction of 1-adamantylamine with 5-chloropentylindazole-3-carboxylic acid chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 5-chloro AKB48 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities that adhere to international standards such as ISO/IEC 17025 and ISO 17034 .
Chemical Reactions Analysis
Types of Reactions: 5-chloro AKB48 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
5-chloro AKB48 is used in various scientific research applications, including:
Forensic Chemistry: It serves as a reference material for the identification and quantification of synthetic cannabinoids in forensic samples.
Toxicology: The compound is used to study the toxicological effects of synthetic cannabinoids on biological systems.
Analytical Chemistry: The compound is utilized in the development and validation of analytical methods for the detection of synthetic cannabinoids.
Comparison with Similar Compounds
AKB48 (APINACA): A structurally similar compound that also acts as a synthetic cannabinoid.
5F-AKB48 (5F-APINACA): Another synthetic cannabinoid with a fluorine atom at the 5-position instead of chlorine.
5Br-AKB48 (5Br-APINACA): A bromine-substituted analog of AKB48.
Uniqueness of 5-chloro AKB48: 5-chloro AKB48 is unique due to the presence of a chlorine atom at the 5-position, which influences its binding affinity and pharmacological effects. This structural modification can result in different interactions with cannabinoid receptors compared to its analogs, potentially leading to distinct pharmacological profiles .
Properties
IUPAC Name |
N-(1-adamantyl)-1-(5-chloropentyl)indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O/c24-8-4-1-5-9-27-20-7-3-2-6-19(20)21(26-27)22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGENBCKWDLSPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342105 | |
| Record name | 1-(5-Chloropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160555-52-0 | |
| Record name | 5c-Apinaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Chloropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5C-APINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ7QK7R2SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2838401.png)
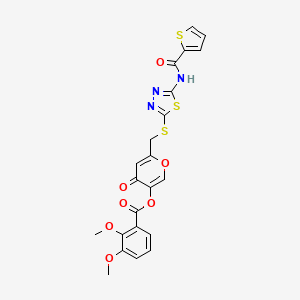
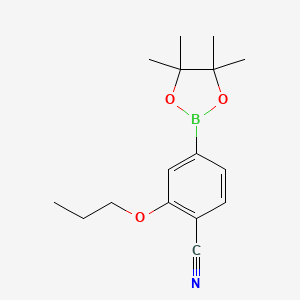
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2838405.png)
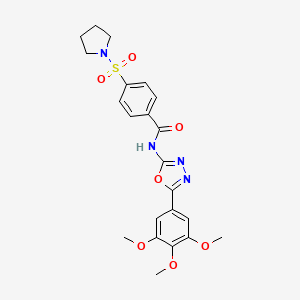
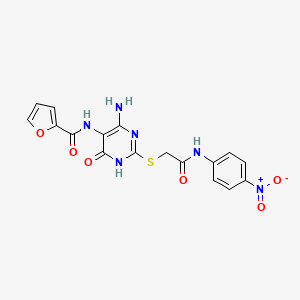
![4-methoxy-1-phenyl-5-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2838408.png)
![tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate](/img/structure/B2838409.png)
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)
![1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2838416.png)
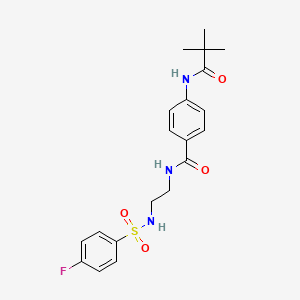
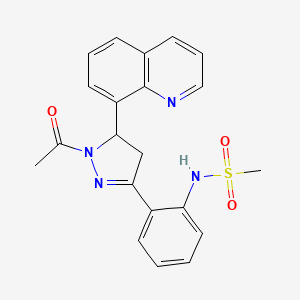
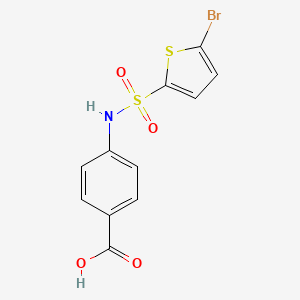
![N-(1-cyanobutyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2838424.png)
